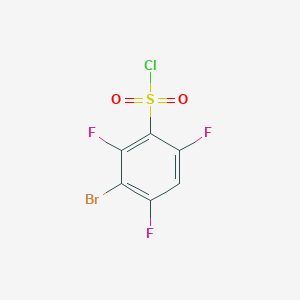

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

CAS No.: 2154410-88-3

Cat. No.: VC11657119

Molecular Formula: C6HBrClF3O2S

Molecular Weight: 309.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2154410-88-3 |

|---|---|

| Molecular Formula | C6HBrClF3O2S |

| Molecular Weight | 309.49 g/mol |

| IUPAC Name | 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6HBrClF3O2S/c7-4-2(9)1-3(10)6(5(4)11)14(8,12)13/h1H |

| Standard InChI Key | MFYBTMZFHCBXPD-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with bromine at the 3-position, fluorine atoms at the 2-, 4-, and 6-positions, and a sulfonyl chloride (–SOCl) group at the 1-position. This arrangement creates significant electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride moiety. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aromatic ring, with bond angles and lengths consistent with steric and electronic interactions between substituents.

Spectroscopic Characterization

Key spectroscopic data include:

-

NMR (400 MHz, CDCl): Resonances at δ 7.90–8.91 ppm, corresponding to aromatic protons influenced by electronegative substituents .

-

NMR: Distinct signals for the three fluorine atoms, split due to coupling with neighboring substituents.

-

IR Spectroscopy: Strong absorption bands at 1,370 cm (S=O asymmetric stretch) and 1,180 cm (S=O symmetric stretch), alongside C–F and C–Br stretches between 500–700 cm.

Synthesis Methodologies

Diazotization-Chlorination Route

A patented method involves diazotization of substituted anilines followed by chlorination (Figure 1) :

-

Diazotization: 3-Bromo-2,4,6-trifluoroaniline is treated with hydrochloric acid and sodium nitrite at −5°C to form a diazonium salt.

-

Chlorination: The diazonium salt reacts with thionyl chloride () in the presence of cuprous chloride () at 0°C, yielding the sulfonyl chloride product.

Table 1: Synthesis Parameters and Yields for Analogous Compounds

Alternative Chlorination Approaches

Industrial-scale production may employ direct chlorination of benzenesulfonic acids using or . For example, 3-bromo-2,4,6-trifluorobenzenesulfonic acid reacts with at reflux to achieve 85–90% conversion.

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles such as amines, alcohols, and thiols. For instance, reaction with primary amines produces sulfonamides (), widely used in drug discovery.

Polymeric Materials

Incorporation into polymers via condensation reactions enhances thermal stability and chemical resistance. Copolymers containing this moiety exhibit glass transition temperatures () exceeding 200°C, making them suitable for high-performance coatings.

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antiviral agents. Its bromine and fluorine substituents facilitate late-stage functionalization via Suzuki-Miyaura cross-coupling or fluorination reactions.

Comparative Analysis with Structural Analogs

Table 2: Electrophilic Reactivity of Substituted Benzenesulfonyl Chlorides

The title compound’s superior reactivity stems from synergistic electron-withdrawing effects of bromine and fluorine, which polarize the S–Cl bond more effectively than nitro or trifluoromethyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume